Lysyl-prolyl-threonine

Description

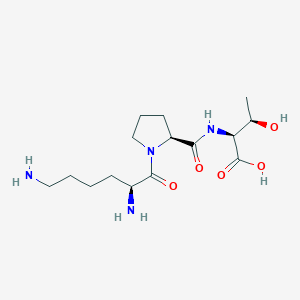

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C15H28N4O5 |

|---|---|

Molecular Weight |

344.41 g/mol |

IUPAC Name |

(2S,3R)-2-[[(2S)-1-[(2S)-2,6-diaminohexanoyl]pyrrolidine-2-carbonyl]amino]-3-hydroxybutanoic acid |

InChI |

InChI=1S/C15H28N4O5/c1-9(20)12(15(23)24)18-13(21)11-6-4-8-19(11)14(22)10(17)5-2-3-7-16/h9-12,20H,2-8,16-17H2,1H3,(H,18,21)(H,23,24)/t9-,10+,11+,12+/m1/s1 |

InChI Key |

LOGFVTREOLYCPF-RHYQMDGZSA-N |

Isomeric SMILES |

C[C@H]([C@@H](C(=O)O)NC(=O)[C@@H]1CCCN1C(=O)[C@H](CCCCN)N)O |

Canonical SMILES |

CC(C(C(=O)O)NC(=O)C1CCCN1C(=O)C(CCCCN)N)O |

Origin of Product |

United States |

Synthetic Chemistry and Biogenesis of Lysyl Prolyl Threonine

Chemical Synthesis Methodologies for Lysyl-prolyl-threonine Analogs

The chemical construction of Lys-Pro-Thr involves the sequential formation of peptide bonds between the constituent amino acids—lysine (B10760008), proline, and threonine. This process requires the use of protecting groups for the reactive N-terminal amine and any side-chain functional groups to ensure the specific and orderly formation of the desired peptide backbone.

Solid-Phase Peptide Synthesis (SPPS) is the most prevalent method for synthesizing peptides like Lys-Pro-Thr. bachem.com This technique involves building the peptide chain sequentially while the C-terminal end is covalently anchored to an insoluble polymeric support, or resin. bachem.comwikipedia.org This approach simplifies the purification process, as excess reagents and soluble byproducts can be removed by simple filtration and washing after each reaction step. bachem.com The most common strategy for SPPS is the Fmoc/tBu approach, which utilizes the base-labile 9-fluorenylmethyloxycarbonyl (Fmoc) group for temporary Nα-amino protection and acid-labile groups, such as tert-butyl (tBu), for permanent side-chain protection. wikipedia.org

The choice of resin is critical for a successful synthesis. For the synthesis of Lys-Pro-Thr with a free C-terminal carboxyl group, the Wang resin is a standard and widely used option. altabioscience.combiotage.compeptide.com This resin consists of a polystyrene matrix functionalized with a p-alkoxybenzyl alcohol linker, which forms an acid-labile ester bond with the C-terminus of the first amino acid. altabioscience.combiotage.com

The initial step in the synthesis is the anchoring, or loading, of the first amino acid, Fmoc-Thr(tBu)-OH, onto the Wang resin. This esterification can be challenging and carries a risk of racemization of the amino acid. biotage.com To mitigate this, pre-loaded resins, where the first Fmoc-protected amino acid is already attached, are often utilized. Alternatively, specific coupling methods, such as using 2,6-dichlorobenzoyl chloride or Mitsunobu conditions, have been developed to achieve high loading efficiency with minimal racemization. chempedia.info

Table 1: Common Resins for SPPS of Peptides with C-Terminal Acids

| Resin Name | Linker Type | Cleavage Condition | Key Feature |

|---|---|---|---|

| Wang Resin | p-Alkoxybenzyl ester | Strong acid (e.g., >90% TFA) | Standard for Fmoc-SPPS of peptide acids. biotage.compeptide.com |

| 2-Chlorotrityl Chloride (CTC) Resin | Chlorotrityl | Very mild acid (e.g., 1-3% TFA) | Allows for cleavage while keeping side-chain protecting groups intact, useful for creating protected peptide fragments. biotage.com |

The synthesis of Lys-Pro-Thr proceeds from the C-terminus to the N-terminus. The cycle for adding each amino acid consists of two main steps: Nα-Fmoc deprotection and coupling of the next amino acid.

Deprotection: The Fmoc group is removed from the resin-bound threonine (and subsequently from proline) to expose the free α-amino group for the next coupling step. The standard protocol for this involves treating the resin with a 20% solution of piperidine (B6355638) in a polar aprotic solvent like N,N-dimethylformamide (DMF). peptide.comiris-biotech.despringernature.com The reaction is typically performed in two stages: a brief initial treatment (1-2 minutes) followed by a longer treatment (5-20 minutes) to ensure complete removal of the Fmoc group. peptide.com Following deprotection, the resin is thoroughly washed with DMF to remove the piperidine and the dibenzofulvene-piperidine adduct byproduct. uci.edu

Coupling: The next Nα-Fmoc protected amino acid in the sequence, Fmoc-Pro-OH, is then coupled to the newly freed amine. To facilitate the formation of the amide bond, the carboxylic acid of the incoming amino acid must be activated. This is achieved using coupling reagents. A common and highly efficient method involves the use of aminium/uronium salt-based reagents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) in the presence of a base, typically N,N-diisopropylethylamine (DIPEA). peptide.comomizzur.com Additives such as 1-hydroxybenzotriazole (B26582) (HOBt) are often included to improve coupling efficiency and, crucially, to suppress racemization. omizzur.comcreative-peptides.com The coupling reaction is typically carried out in DMF, and an excess of the activated amino acid is used to drive the reaction to completion. rsc.org After the coupling of proline, the cycle of deprotection and coupling is repeated to add the final amino acid, Fmoc-Lys(Boc)-OH, where the ε-amino group of the lysine side chain is protected with an acid-labile tert-butoxycarbonyl (Boc) group.

Table 2: Representative Coupling Reagents for SPPS

| Reagent | Full Name | Class | Key Characteristics |

|---|---|---|---|

| HATU | 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate | Aminium/Uronium Salt | Highly reactive, fast coupling times, low racemization, especially when used with HOAt. peptide.com |

| HBTU | O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate | Aminium/Uronium Salt | Very efficient, minimal racemization when used with HOBt. peptide.comcreative-peptides.com |

| DIC/HOBt | N,N'-Diisopropylcarbodiimide / 1-Hydroxybenzotriazole | Carbodiimide/Additive | A classic, cost-effective method; HOBt activates the carboxyl group and suppresses racemization. creative-peptides.commerckmillipore.com |

Once the full peptide sequence is assembled on the resin, the final step is to cleave the peptide from the solid support and simultaneously remove the permanent side-chain protecting groups (the tBu group on threonine and the Boc group on lysine). This is accomplished by treating the peptidyl-resin with a strong acid, most commonly trifluoroacetic acid (TFA). wpmucdn.commerckmillipore.com

During this acidic cleavage, reactive cationic species (e.g., tert-butyl cations) are generated from the protecting groups. These cations can cause undesired side reactions, such as the alkylation of nucleophilic residues. To prevent this, "scavengers" are added to the TFA to trap these reactive intermediates. merckmillipore.comiris-biotech.de For a peptide like Lys-Pro-Thr, which contains residues with hydroxyl (threonine) and amino (lysine) side chains protected by tBu and Boc groups respectively, a common cleavage cocktail is a mixture of TFA, water, and triisopropylsilane (B1312306) (TIS). merckmillipore.comiris-biotech.de

TFA (e.g., 95%): The strong acid that cleaves the peptide from the resin and removes acid-labile protecting groups. iris-biotech.de

Water (e.g., 2.5%): Acts as a scavenger for tert-butyl cations. wpmucdn.com

Triisopropylsilane (TIS) (e.g., 2.5%): A highly effective scavenger for trityl-based cations and other carbocations. iris-biotech.de

The cleavage reaction is typically run for 1-3 hours at room temperature. thermofisher.compeptide.com After cleavage, the resin is filtered off, and the crude peptide is precipitated from the TFA solution by adding a large volume of cold diethyl ether. peptide.com The precipitated peptide is then collected by centrifugation, washed with cold ether to remove residual scavengers and dissolved protecting group fragments, and dried. The crude peptide is typically purified using reverse-phase high-performance liquid chromatography (RP-HPLC).

Solution-phase peptide synthesis (SolPS) predates SPPS and involves carrying out all reactions in a homogeneous solution. wikipedia.orglibretexts.org While often more labor-intensive due to the need for purification of intermediates after each step, SolPS is highly scalable and can be advantageous for the large-scale production of short peptides like Lys-Pro-Thr. libretexts.orgmdpi.com

The synthesis strategy involves the protection of the N-terminus of one amino acid and the C-terminus of another, followed by the formation of a peptide bond between them using a coupling reagent. libretexts.org For Lys-Pro-Thr, a convergent or a stepwise approach can be used. In a stepwise C- to N-terminal synthesis, Pro-Thr dipeptide would first be synthesized, purified, and then coupled with the protected lysine.

Protection: The amino acids are protected. For example, lysine would have its Nα-amino group protected (e.g., with a Boc group) and its Nε-amino group protected (e.g., with a Cbz group). Threonine's carboxyl group would be protected as an ester (e.g., methyl or benzyl (B1604629) ester). Proline would be N-terminally protected. libretexts.org

Coupling: The protected amino acids are coupled sequentially. For instance, N-Boc-Pro-OH could be coupled with H-Thr-OMe using a coupling agent like dicyclohexylcarbodiimide (B1669883) (DCC) to form Boc-Pro-Thr-OMe. libretexts.org

Deprotection: After purification, one of the protecting groups is selectively removed. For example, the Boc group is removed from the dipeptide with TFA to yield H-Pro-Thr-OMe. mdpi.com

Final Coupling: The final protected amino acid, such as Boc-Lys(Cbz)-OH, is then coupled to the dipeptide to form the protected tripeptide, Boc-Lys(Cbz)-Pro-Thr-OMe.

Final Deprotection: All remaining protecting groups are removed (e.g., via acidolysis for Boc and hydrogenolysis for Cbz and benzyl esters) to yield the final Lys-Pro-Thr peptide. mdpi.com

Purification at each step, often requiring chromatography or crystallization, is a key feature of this methodology. nih.gov

Maintaining the stereochemical integrity of the constituent amino acids is paramount during peptide synthesis, as epimerization (the change in configuration at a single chiral center) can lead to diastereomeric impurities that are difficult to separate and can drastically alter the biological activity of the final peptide. nih.govresearchgate.net

The primary risk of epimerization occurs during the carboxyl group activation step of the coupling reaction. mdpi.com The activation process can increase the acidity of the α-proton of the amino acid, allowing for its abstraction by a base and subsequent reprotonation, which can invert the stereocenter. mdpi.com This is particularly problematic for N-terminally protected amino acids.

Several strategies are employed to minimize this risk:

Use of Additives: The addition of reagents like HOBt or its derivatives (e.g., HOAt) to the coupling reaction mixture is a standard practice. These additives react with the activated amino acid to form an active ester intermediate, which is less prone to epimerization than other activated species and couples efficiently with the free amine. creative-peptides.com

Coupling Reagents: The choice of coupling reagent is critical. Uronium/aminium reagents like HATU and HBTU are known to result in low levels of epimerization. peptide.com

Proline's Influence: Proline, as a secondary amino acid, is unique. It is much less susceptible to racemization during coupling compared to other amino acids because the formation of the common oxazolone (B7731731) intermediate, a key pathway for racemization, is disfavored. mdpi.com However, the stereochemistry of the proline residue can significantly influence the conformation of the final peptide, specifically the cis/trans isomerization of the Xaa-Pro peptide bond.

In the context of Lys-Pro-Thr, the coupling of Fmoc-Pro-OH to the resin-bound threonine and the coupling of Fmoc-Lys(Boc)-OH to the resin-bound proline are the critical steps where epimerization of lysine must be controlled through the careful selection of coupling conditions and additives. The proline residue itself is sterically robust against epimerization under standard coupling protocols.

Stereochemical Considerations in this compound Synthesis

Synthesis of D- and L-Amino Acid Isomers

The synthesis of specific stereoisomers of this compound is most commonly achieved through Solid-Phase Peptide Synthesis (SPPS). This method allows for the precise, stepwise addition of amino acids to a growing peptide chain that is anchored to a solid resin support. The stereochemistry of the final tripeptide is dictated by the chirality of the amino acid building blocks used in the synthesis.

To synthesize different isomers, such as L-Lysyl-L-prolyl-L-threonine or L-Lysyl-D-prolyl-L-threonine pharmaffiliates.com, the corresponding D- or L-amino acid derivatives are incorporated at the desired position in the sequence. These amino acid monomers are protected at their N-terminus (e.g., with an Fmoc group) and their reactive side chains (e.g., the amine group of lysine and the hydroxyl group of threonine) to prevent unwanted side reactions.

Table 1: Generalized Steps for Solid-Phase Peptide Synthesis of L-Lys(Boc)-D-Pro-L-Thr-OH

| Step | Action | Description |

|---|---|---|

| 1. Resin Preparation | Loading the first amino acid | The C-terminal amino acid, Fmoc-L-Threonine, is attached to a solid support resin (e.g., Wang resin). |

| 2. Deprotection | Removal of the Fmoc group | The resin is treated with a base (e.g., piperidine) to remove the Fmoc group from Threonine, exposing a free amine. |

| 3. Coupling | Addition of the next amino acid | The next amino acid in the sequence, Fmoc-D-Proline, is activated (e.g., with HBTU/DIPEA) and added to the resin to form a peptide bond with the threonine residue. |

| 4. Deprotection | Removal of the Fmoc group | The Fmoc group is removed from the newly added D-Proline. |

| 5. Coupling | Addition of the final amino acid | The final amino acid, Fmoc-L-Lysine with its side chain protected by a Boc group, is activated and coupled to the D-Proline. |

| 6. Final Deprotection | Removal of the N-terminal Fmoc group | The Fmoc group is removed from the N-terminal Lysine. |

| 7. Cleavage | Release from resin and side-chain deprotection | The completed tripeptide is cleaved from the resin support using a strong acid cocktail (e.g., trifluoroacetic acid), which also removes the side-chain protecting groups (e.g., Boc from Lysine). |

| 8. Purification | Isolation of the final product | The crude peptide is purified, typically using reverse-phase high-performance liquid chromatography (RP-HPLC). |

This systematic approach allows for the creation of a diverse range of KPT isomers with defined stereochemistry at each position.

Chiral Purity Assessment of Synthesized Tripeptides

Ensuring the chiral purity of the synthesized tripeptide is critical, as stereoisomers can have vastly different properties. Several analytical techniques are employed to assess the enantiomeric and diastereomeric purity of peptides like this compound.

High-Performance Liquid Chromatography (HPLC): Chiral HPLC is a primary method for separating stereoisomers. This technique utilizes a chiral stationary phase (CSP) that interacts differently with enantiomeric or diastereomeric forms of the peptide, leading to different retention times. sigmaaldrich.commdpi.com Zwitterionic CSPs derived from cinchona alkaloids, for instance, have proven effective for the direct stereo-selective resolution of small peptides. chiraltech.com

Mass Spectrometry (MS): While mass spectrometry alone cannot typically distinguish between stereoisomers, it can be coupled with other techniques. For example, after fragmentation in the mass spectrometer, the resulting fragment ions of diastereomers may show different relative abundances, allowing for differentiation. nih.gov

Enzymatic Assays: Specific enzymes that only act on L- or D-amino acids can be used to determine chiral purity. By hydrolyzing the peptide and then treating the resulting amino acids with an enantiomer-specific oxidase, the amount of each isomer can be quantified.

Table 2: Methods for Chiral Purity Assessment of Tripeptides

| Method | Principle | Application to Lys-Pro-Thr |

|---|---|---|

| Chiral HPLC | Differential interaction of stereoisomers with a chiral stationary phase, leading to separation. chiraltech.com | Can separate L-Lys-L-Pro-L-Thr from its diastereomers (e.g., L-Lys-D-Pro-L-Thr). |

| Gas Chromatography (GC-MS) | Separation of volatile, derivatized amino acids on a chiral column after peptide hydrolysis. | After acid hydrolysis of the tripeptide, the constituent amino acids can be derivatized and their enantiomeric excess determined. |

| Capillary Electrophoresis (CE) | Separation based on differential migration of isomers in an electric field, often with a chiral selector in the buffer. | Provides high-resolution separation of peptide isomers. |

| Nuclear Magnetic Resonance (NMR) | Using chiral shift reagents to induce chemical shift differences between the NMR signals of enantiomers. | Can provide detailed structural information and confirm stereochemistry, though it may be less sensitive for detecting minor impurities. |

Hypothetical Enzymatic Biogenesis Pathways

The natural occurrence of this compound is likely the result of the breakdown of larger proteins rather than direct synthesis from individual amino acids.

Proteolytic Processing of Larger Precursor Proteins (e.g., collagen fragments)

Many biologically active peptides are generated through the enzymatic cleavage of precursor proteins. Collagen, the most abundant protein in mammals, is a prime candidate for being a precursor of various tripeptides due to its characteristic repeating Gly-X-Y sequence. tandfonline.com The degradation of collagen by specific proteases is a key process in tissue remodeling and can release a variety of peptide fragments. mdpi.com

Identification of Candidate Proteases and Cleavage Sites

The generation of Lys-Pro-Thr would require proteases that can cleave the peptide bonds on either side of this specific sequence within a larger protein. The primary enzymes responsible for collagen degradation are matrix metalloproteinases (MMPs) and cathepsins. mdpi.comnih.gov

Matrix Metalloproteinases (MMPs): Collagenases such as MMP-1, MMP-8, and MMP-13 are known to cleave the triple helix of fibrillar collagens at specific sites. mdpi.comnih.gov While their primary cleavage site is well-defined, they exhibit broader specificity against denatured collagen (gelatin), potentially generating a wider array of fragments.

Cathepsins: Cathepsin K is a potent collagenase, particularly active in bone resorption. nih.gov It has multiple cleavage sites within the collagen triple helix and telopeptide regions. scispace.com Studies using mass spectrometry-based degradomics have been employed to identify new cleavage sites for proteases like cathepsin K in collagen. scispace.com

Other Proteases: Ginger protease has been shown to have a preference for cleaving peptide bonds where proline is in the P2 position, which could be relevant for processing collagen fragments. mdpi.com

To release the KPT sequence, a protease would need to cleave after the residue preceding lysine and after threonine. The exact location of the KPT sequence within various collagen types and the specificity of candidate proteases would determine the feasibility of this pathway.

Table 3: Candidate Proteases for Generation of Collagen Fragments

| Protease Family | Example(s) | General Cleavage Specificity on Collagen | Potential Role in KPT Generation |

|---|---|---|---|

| Matrix Metalloproteinases (MMPs) | MMP-1, MMP-8, MMP-13 | Cleave intact triple-helical collagen at a specific Gly-Ile/Leu bond. nih.gov Broader specificity on denatured collagen. | Could cleave denatured collagen fragments flanking the KPT sequence. |

| Cysteine Proteases | Cathepsin K | Cleaves multiple sites in both the telopeptide and triple-helical regions of collagen. nih.govscispace.com | High collagenolytic activity suggests it could be involved in generating various small peptides, potentially including KPT. |

| Serine Proteases | Trypsin, Chymotrypsin | Generally cleave denatured collagen (gelatin) but not the intact triple helix. nih.gov | Could act in secondary processing of larger fragments generated by primary collagenases. |

In Vitro Reconstitution of Biogenetic Pathways

To validate the hypothetical generation of Lys-Pro-Thr from a precursor, an in vitro reconstitution experiment could be performed. This involves incubating a purified precursor protein or a large synthetic peptide containing the KPT sequence with a candidate protease in a controlled laboratory setting. nih.govnih.gov

The experimental workflow would be as follows:

Substrate Preparation: Obtain a purified collagen type known to contain the KPT sequence or synthesize a relevant peptide fragment.

Enzymatic Digestion: Incubate the substrate with a purified candidate protease (e.g., recombinant Cathepsin K) under optimal buffer and temperature conditions for a defined period.

Analysis: Stop the reaction and analyze the resulting mixture of peptides using high-resolution liquid chromatography-mass spectrometry (LC-MS/MS).

Verification: Search the LC-MS/MS data for the mass and fragmentation pattern corresponding to this compound to confirm its presence and quantify its abundance.

Such experiments are crucial for moving from a hypothetical pathway to a demonstrated biochemical process. researchgate.netresearchgate.net

Peptide Ligase-Mediated Formation Mechanisms (if applicable)

An alternative, though less likely for this specific tripeptide, biogenesis pathway is direct synthesis mediated by enzymes. While ribosomal synthesis is the standard for protein production, some small peptides are synthesized by large, modular enzyme complexes called non-ribosomal peptide synthetases (NRPSs). However, NRPS pathways for simple tripeptides like KPT in mammals are not known.

In the realm of synthetic chemistry, Serine/Threonine Ligation (STL) offers a method to chemoselectively join peptide fragments at serine or threonine residues. nih.gov This reaction involves a peptide with a C-terminal salicylaldehyde (B1680747) ester and another peptide with an N-terminal serine or threonine. semanticscholar.org While this is a powerful tool for chemical protein synthesis, semanticscholar.org there is no direct evidence of a corresponding enzymatic "peptide ligase" in mammals that would synthesize KPT in this manner. Therefore, this remains a speculative biological mechanism, with proteolytic processing of precursors being the more plausible hypothetical origin.

Investigation of Aminoacyl-tRNA Synthetase Fidelity in Relation to Peptide Assembly

The fidelity of protein synthesis is paramount to cellular function, and the accurate attachment of amino acids to their corresponding transfer RNAs (tRNAs) is a critical checkpoint. nih.govsciencepublishinggroup.comresearchwithrutgers.com This crucial step is catalyzed by a family of enzymes known as aminoacyl-tRNA synthetases (aaRSs). nih.govchapman.edu The assembly of the tripeptide this compound, like all peptides, is contingent on the high fidelity of the respective lysyl-tRNA synthetase (LysRS), prolyl-tRNA synthetase (ProRS), and threonyl-tRNA synthetase (ThrRS). These enzymes ensure that the correct amino acid is selected and attached to the appropriate tRNA, which then delivers the amino acid to the ribosome for incorporation into the growing polypeptide chain. pnas.org Errors in this process can lead to the synthesis of non-functional or even toxic proteins. nih.gov

Aminoacyl-tRNA synthetases achieve their remarkable accuracy through a combination of substrate specificity at the active site and, in many cases, proofreading or editing mechanisms that eliminate errors. nih.govresearchwithrutgers.com Approximately half of the aaRSs possess these editing functions to correct the misactivation of structurally similar amino acids. pnas.orgresearchgate.net The fidelity of these enzymes is generally very high, with error rates in the range of one mistake per 10,000 aminoacylation events. rcsb.org

The primary mechanism for maintaining fidelity is a "double-sieve" model. The first sieve is the active site of the synthetase, which typically excludes amino acids larger than the cognate one. pnas.orgyoutube.com However, smaller, structurally similar amino acids may still bind and be activated. To address this, a second sieve, an editing or hydrolytic site, is employed by many synthetases. youtube.comyoutube.com This editing site is too small to accommodate the correct, larger amino acid but will bind and hydrolyze the smaller, incorrect amino acid that has been mistakenly attached to the tRNA. youtube.com

The fidelity of threonyl-tRNA synthetase (ThrRS) has been extensively studied as a model system for understanding these proofreading mechanisms. nih.govnih.gov ThrRS is tasked with distinguishing threonine from the structurally similar and smaller amino acid, serine. Misacylation of tRNA^Thr with serine is a potential source of error that is corrected by the enzyme's editing function. nih.gov The editing site of ThrRS is located in a domain distinct from the aminoacylation site. nih.gov Should serine be incorrectly attached to tRNA^Thr, the 3'-end of the misacylated tRNA is translocated to the editing site where the serine is hydrolyzed, releasing it from the tRNA. grantome.com

Research has elucidated the kinetic and mechanistic details of this editing process. For instance, in Escherichia coli threonyl-tRNA synthetase, the rate of seryl-adenylate (B1675329) hydrolysis in the absence of tRNA is significantly faster than that of threonyl-adenylate, indicating a pre-transfer editing mechanism. nih.govnih.gov Post-transfer editing, the hydrolysis of Ser-tRNA^Thr, also plays a crucial role. researchgate.net The tRNA molecule itself is not a passive participant; it actively contributes to the editing process, with specific parts of the tRNA interacting with the editing domain to ensure the correct positioning of the amino acid for hydrolysis. nih.govpnas.org

While the fidelity mechanisms of LysRS and ProRS are also critical for the accurate synthesis of this compound, they face different challenges in discriminating non-cognate amino acids. For example, some synthetases, like valyl-tRNA synthetase (ValRS), have been shown to misactivate threonine, highlighting the importance of editing in preventing such errors. nih.govacs.orgresearchgate.net The insertion editing domain (INS) of the bacterial prolyl-tRNA synthetase (ProRS) has been shown to play a role in facilitating or stabilizing adenylate formation. nih.gov

The following tables summarize key research findings related to the fidelity of aminoacyl-tRNA synthetases, with a focus on threonyl-tRNA synthetase as a representative example of the challenges and solutions in maintaining accuracy during peptide assembly.

Table 1: Kinetic Parameters of Cognate vs. Non-cognate Amino Acid Activation by E. coli Threonyl-tRNA Synthetase

| Substrate | Reaction | Rate Constant (s⁻¹) | Reference |

| Threonine | AMP Formation | 0.01 ± 0.001 | nih.gov |

| Threonine | Thr-tRNA^Thr Formation | 0.01 ± 0.001 | nih.gov |

| Serine | AMP Formation | 0.002 ± 0.0002 | nih.gov |

| Serine | Ser-tRNA^Thr Formation | 0.001 ± 0.0001 | nih.gov |

Table 2: Comparison of Pre-transfer Editing Rates by E. coli Threonyl-tRNA Synthetase

| Aminoacyl-adenylate | Hydrolysis Rate | Fold Difference | Reference |

| Seryl-adenylate | Faster | 29-fold faster than threonyl-adenylate | nih.govnih.gov |

| Threonyl-adenylate | Slower | - | nih.govnih.gov |

Metabolic Fate and Degradation Mechanisms of Lysyl Prolyl Threonine

Enzymatic Catabolism and Peptide Hydrolysis

The enzymatic breakdown of Lysyl-prolyl-threonine involves the action of several classes of peptidases, including aminopeptidases, carboxypeptidases, and endopeptidases. The presence of a proline residue significantly influences the peptide's susceptibility to hydrolysis, as the cyclic structure of proline confers conformational rigidity to the peptide backbone, making it resistant to many common proteases nih.gov. Consequently, specialized proline-specific peptidases are required for its efficient catabolism.

The degradation of this compound is expected to be initiated by peptidases that can recognize and cleave peptide bonds involving lysine (B10760008), proline, or threonine at the N-terminus, C-terminus, or internally.

Aminopeptidases are exopeptidases that catalyze the removal of amino acids from the N-terminus of peptides. For this compound, an aminopeptidase with specificity for N-terminal lysine would be the primary enzyme involved in initiating its degradation from the N-terminus.

Lysyl Aminopeptidases: Several aminopeptidases exhibit a preference for cleaving N-terminal basic amino acids like lysine. One such enzyme is Aminopeptidase B , which acts on synthetic lysyl- or arginyl-substrates scispace.com. Another is a novel lysine-specific aminopeptidase (KAP) that has been identified and shown to have a high preference for N-terminal lysine residues scispace.com. Such enzymes would hydrolyze the peptide bond between lysine and proline, releasing a free lysine molecule and the dipeptide prolyl-threonine.

The general activity of these aminopeptidases can be summarized as follows:

The subsequent degradation of the resulting Prolyl-threonine dipeptide would then depend on the action of other peptidases, such as prolidase.

A hypothetical activity profile for a lysyl aminopeptidase acting on this compound is presented below, based on general enzymatic characteristics.

| Enzyme Class | Specific Enzyme (Example) | Substrate Recognition | Expected Action on this compound |

| Aminopeptidase | Lysyl Aminopeptidase | N-terminal Lysine | Hydrolysis of the Lys-Pro bond |

| Aminopeptidase | Tripeptide Aminopeptidase | N-terminal of tripeptides | Potential hydrolysis of N-terminal Lysine |

Carboxypeptidases are exopeptidases that cleave amino acids from the C-terminus of a peptide. The degradation of this compound from its C-terminus would involve the removal of the threonine residue.

Carboxypeptidase A (CPA): This class of enzymes typically shows a preference for C-terminal residues with aromatic or branched aliphatic side chains. While threonine is a polar, uncharged amino acid, some carboxypeptidases exhibit broader specificity. Studies on human carboxypeptidase A4 (CPA4) have shown it can cleave a range of C-terminal hydrophobic residues, but its activity is also influenced by the preceding amino acids nih.gov. The presence of proline in the P1' position (the amino acid N-terminal to the scissile bond) can negatively influence cleavage by some carboxypeptidases nih.gov.

Prolyl Carboxypeptidase: A more likely candidate for C-terminal degradation is prolylcarboxypeptidase , a serine protease that specifically cleaves the C-terminal amino acid linked to a proline residue nih.gov. This enzyme would hydrolyze the prolyl-threonine bond, releasing threonine and the dipeptide lysyl-proline.

The reaction would proceed as:

The resulting lysyl-proline dipeptide would then be a substrate for dipeptidases.

| Enzyme Class | Specific Enzyme (Example) | Substrate Recognition | Expected Action on this compound |

| Carboxypeptidase | Prolyl Carboxypeptidase | C-terminal residue adjacent to Proline | Hydrolysis of the Pro-Thr bond |

| Carboxypeptidase | Carboxypeptidase A | C-terminal hydrophobic/aliphatic residues | Possible, but likely slow, hydrolysis of the Pro-Thr bond |

Endopeptidases cleave peptide bonds within the peptide chain. For a short peptide like this compound, endopeptidase action would target the internal Lys-Pro or Pro-Thr bond.

Prolyl Endopeptidase (PEP) / Prolyl Oligopeptidase (POP): These enzymes are serine proteases that specifically cleave peptide bonds on the C-terminal side of proline residues wikipedia.orgnih.gov. Therefore, a prolyl endopeptidase could potentially cleave the Pro-Thr bond in this compound. However, the activity of POPs is often restricted to peptides of a certain size, typically up to 30 amino acids, making the tripeptide a suitable potential substrate wikipedia.org.

The cleavage would result in:

This action is similar to that of prolyl carboxypeptidase.

Other Endopeptidases: While many endopeptidases exist, their specificity is often directed by the amino acids flanking the cleavage site. The unique conformation imposed by the proline residue makes the Lys-Pro bond resistant to cleavage by common endopeptidases like trypsin, which typically cleaves after lysine or arginine. However, some post-proline cleaving enzymes (PPCEs) have been shown to have broader specificity, with some even cleaving after small, non-branched amino acids or basic residues in addition to proline acs.org.

| Enzyme Class | Specific Enzyme (Example) | Recognition Site | Expected Action on this compound |

| Endopeptidase | Prolyl Endopeptidase | C-terminal side of Proline | Cleavage of the Pro-Thr bond |

A hypothetical kinetic profile for the degradation of this compound by a relevant peptidase is presented below. These values are illustrative and would need to be determined experimentally.

| Enzyme | Substrate | K_m (μM) | k_cat (s⁻¹) | k_cat/K_m (M⁻¹s⁻¹) |

| Lysyl Aminopeptidase | This compound | 150 | 10 | 6.7 x 10⁴ |

| Prolyl Carboxypeptidase | This compound | 200 | 5 | 2.5 x 10⁴ |

| Prolyl Endopeptidase | This compound | 300 | 2 | 6.7 x 10³ |

These are hypothetical values for illustrative purposes.

The stereochemistry of the amino acid residues in this compound is a critical determinant of its susceptibility to enzymatic degradation. Proteases are highly stereospecific, typically acting only on peptides composed of L-amino acids.

The presence of a D-amino acid at any of the three positions (Lys, Pro, or Thr) would likely render the peptide highly resistant to degradation by most common peptidases. This resistance is a known strategy employed in the design of peptide-based drugs to increase their in vivo stability.

Furthermore, the cis/trans isomerization of the peptide bond involving the proline residue can significantly affect enzyme activity nih.gov. Prolyl endopeptidases, for example, have an absolute requirement for the trans-configuration of the peptide bond preceding the proline residue for cleavage to occur wikipedia.org. The equilibrium between the cis and trans isomers can therefore regulate the rate of degradation. Peptides with proline residues are known to exist as a mixture of these two isomers in solution, and the rate of interconversion can be a rate-limiting step in their enzymatic processing .

| Stereochemical Feature | Effect on Enzymatic Degradation |

| Presence of D-amino acids | Greatly increased resistance to degradation |

| cis/trans Isomerization of the Lys-Pro bond | The trans isomer is generally required for prolyl endopeptidase activity. The rate of isomerization can influence the overall degradation rate. |

Identification and Characterization of Specific Peptidases

Non-Enzymatic Degradation Pathways in Biological Milieus

In biological environments, peptides are subject to degradation through both enzymatic and non-enzymatic pathways. The latter involves chemical modifications that occur without the action of enzymes, driven by factors inherent to the physiological milieu such as pH, temperature, and the presence of reactive chemical species.

Oxidative Degradation of this compound

The constituent amino acids of this compound possess residues susceptible to oxidation by reactive oxygen species (ROS) and other environmental oxidants. The proline residue is particularly vulnerable to oxidative processes. nih.gov Studies on proline-containing model peptides and proteins have shown that oxidation can lead to the cleavage of the peptide chain. nih.govnih.gov

The mechanism often involves the reaction of oxidants like hydroxyl radicals with the proline residue. nih.gov This interaction can result in the formation of intermediates that ultimately cause the scission of the peptide bond adjacent to the proline. nih.gov Research on the oxidative degradation of model peptides by a Cu(II)/H2O2 system has identified several degradation products. The oxidation of a proline residue can lead to the formation of a 2-pyrrolidone structure, which is a direct cause of peptide bond cleavage. nih.gov Other identified products in the hydrolysates of oxidized polyproline include glutamic acid and gamma-aminobutyric acid. nih.gov

The susceptibility of a proline residue to oxidative damage can be influenced by its position within the peptide sequence. rsc.org Neighboring peptide bonds can affect the electron density at the proline's tertiary amide, potentially slowing the rate of oxidative electron transfer. rsc.org While lysine and threonine residues are also subject to oxidation, the presence of proline often represents a key site for oxidative fragmentation in peptides. nih.gov

Table 1: Potential Products of Proline Oxidation in Peptides This table is illustrative and based on findings from model peptides containing proline.

Chemical Stability and Autohydrolysis under Physiological Conditions

The stability of a peptide in vivo is influenced by its size and structure. researchgate.net Under physiological conditions (pH ~7.4, 37°C), the peptide bonds of this compound are generally stable against spontaneous, non-enzymatic hydrolysis, also known as autohydrolysis. While peptide bonds can be hydrolyzed by water, this process is kinetically very slow in the absence of catalysts such as enzymes or extreme pH conditions. Therefore, significant degradation of this compound through autohydrolysis over short biological timescales is considered unlikely. The primary threat to its stability in a biological milieu would come from enzymatic proteolysis or the oxidative pathways described previously.

Intracellular and Intercellular Transport Mechanisms in Research Models

The ability of this compound to exert any intracellular biological effect hinges on its capacity to cross the cell membrane. This transport is primarily mediated by specific carrier proteins.

Peptide Transporter Systems and Uptake Kinetics

The uptake of di- and tripeptides into cells is mainly facilitated by proton-coupled oligopeptide transporters (POTs), a family of membrane proteins. elifesciences.org In mammals, the key transporters are PepT1 and PepT2, which are expressed in various tissues, including the small intestine, kidneys, and brain. elifesciences.orgnih.gov These transporters play a crucial role in absorbing small peptides from digested dietary proteins. researchgate.net

PepT1 and PepT2 exhibit broad substrate specificity, with the ability to recognize and transport thousands of different di- and tripeptides. elifesciences.orgnih.gov The transport mechanism is an active process driven by an inwardly directed proton electrochemical gradient. nih.gov Studies on bacterial POT family transporters have revealed varying proton-to-peptide stoichiometries; for instance, one analysis showed that tripeptides are transported with a 3:1 proton:peptide ratio, whereas dipeptides required a higher ratio. elifesciences.org

While specific kinetic data for this compound are not available, the general characteristics of tripeptide transport via systems like PepT1 involve high capacity and relatively low affinity.

Table 2: Representative Uptake Kinetics for Tripeptide Transport This table provides a general illustration of kinetic parameters for tripeptide transport by POT family transporters and is not specific to this compound.

Subcellular Localization Studies of this compound

Following transport across the plasma membrane into the cytoplasm, the fate of this compound can follow several paths. The most common fate for absorbed peptides is rapid hydrolysis by high levels of peptidase activity present in the cytosol, breaking the tripeptide down into its constituent amino acids: lysine, proline, and threonine. researchgate.net

Alternatively, if the peptide is resistant to degradation, it may be localized to specific subcellular compartments. The transport of peptides to organelles like the nucleus is a highly regulated process. It often depends on the presence of specific signal sequences within the peptide. mdpi.com For example, peptides rich in basic residues, such as lysine, can sometimes function as nuclear localization sequences (NLS), which mediate their import into the nucleus. mdpi.com

Modern research employs various techniques to study the subcellular localization of peptides. These methods include fusing the peptide of interest to a fluorescent reporter protein or adding specific localization tags that direct the peptide to a desired organelle, such as the endoplasmic reticulum or plasma membrane, which can then be visualized using confocal microscopy. acs.orgfrontiersin.org Without such specific targeting sequences, a small, soluble peptide like this compound would be expected to either remain diffuse in the cytoplasm or be rapidly degraded.

Molecular Interactions and Biological Roles in Experimental Systems

Direct Interactions with Macro-Biomolecules In Vitro

In vitro studies are essential for characterizing the direct physical and chemical interactions between Lysyl-prolyl-threonine and major biological macromolecules. These investigations can reveal the peptide's potential to bind to proteins, modulate enzyme functions, and interact with nucleic acids and cellular membranes.

The binding of peptides to proteins is a critical aspect of cellular signaling and regulation. The degree to which a therapeutic compound binds to plasma proteins, for instance, can significantly impact its availability and efficacy. eurofinsdiscovery.comlnhlifesciences.org While specific binding assays for this compound are not extensively documented in publicly available research, the principles of protein-peptide interactions can be inferred from its amino acid composition. The lysine (B10760008) residue, with its positively charged amino group, can participate in electrostatic interactions with negatively charged domains on proteins. nih.gov The proline residue introduces a rigid kink in the peptide backbone, which can influence the conformational specificity of binding. Threonine, with its hydroxyl group, can form hydrogen bonds, further stabilizing protein-peptide complexes.

Techniques such as equilibrium dialysis, ultrafiltration, and surface plasmon resonance are commonly employed to determine the binding affinity of peptides to proteins. These methods help in quantifying the dissociation constant (Kd), which is a measure of the binding strength.

| Assay Type | Description | Typical Output |

| Equilibrium Dialysis | A semi-permeable membrane separates a solution of the peptide from a solution of the protein. At equilibrium, the concentration of free peptide on both sides is measured to determine the bound fraction. | Dissociation constant (Kd), Binding capacity (n) |

| Ultrafiltration | A centrifugal or pressure-based method to separate protein-bound peptide from free peptide based on molecular weight. | Percentage of bound peptide, Free fraction (fu) |

| Surface Plasmon Resonance (SPR) | Immobilized protein on a sensor chip is exposed to a flow of the peptide solution. Changes in the refractive index at the surface are measured to monitor binding in real-time. | Association rate constant (ka), Dissociation rate constant (kd), Dissociation constant (Kd) |

Peptides can act as modulators of enzyme activity, either enhancing (activation) or decreasing (inhibition) their catalytic function. This modulation can occur through direct binding to the enzyme's active site or to an allosteric site.

The potential for this compound to regulate enzymes stems from the chemical properties of its amino acids. For example, peptides containing lysine have been implicated in the function of enzymes like lysyl oxidase, which is crucial for the cross-linking of collagen and elastin. nih.govmdpi.com The structure of this compound could allow it to fit into the active or regulatory sites of certain enzymes, thereby altering their activity. For instance, the inhibition of prolyl oligopeptidase by certain molecules has been shown to reduce the aggregation of alpha-synuclein (B15492655) in cellular models of neurodegenerative diseases. researchgate.net

Allosteric modulation occurs when a ligand binds to a site on a protein other than the primary active site, inducing a conformational change that alters the protein's activity. rsc.orgpharmacologycanada.org This is a key mechanism for the regulation of many proteins, including G protein-coupled receptors and enzymes. nih.gov While there is no direct evidence of this compound acting as an allosteric modulator, peptides with specific sequences can be designed or discovered to have such properties. An antibody inhibitor has been shown to allosterically inhibit lysyl oxidase-like 2 (LOXL2) by binding to a region remote from the catalytic domain. nih.gov This demonstrates the principle that molecules can modulate enzyme function without directly competing with the substrate.

The positively charged lysine residue in this compound suggests a potential for interaction with negatively charged molecules like nucleic acids (DNA and RNA) and the phosphate (B84403) head groups of membrane lipids.

Interactions between peptides and nucleic acids are fundamental to processes like gene regulation. biorxiv.org The lysine side chain can form electrostatic bonds with the phosphate backbone of DNA and RNA. nih.gov While specific studies on this compound are lacking, research on other lysine-containing peptides and proteins, such as those involved in HIV-1, highlights the importance of these interactions. osu.edumdpi.com

The interaction of peptides with cell membranes is crucial for their entry into cells and for modulating membrane protein function. mdpi.com Lysine-rich peptides can interact with the negatively charged headgroups of phospholipids (B1166683) in the cell membrane. nih.gov Studies on the pH-low insertion peptide (pHLIP) have shown that proline and arginine residues play key roles in the peptide's interaction with and insertion into membrane bilayers. nih.gov The presence of both lysine and proline in this compound suggests it may have the capacity to interact with and potentially perturb lipid membranes. frontiersin.orgrsc.org

Enzyme Activity Modulation: Activation or Inhibition

Modulation of Cellular Signaling Pathways in Research Models

Cellular signaling pathways are complex networks that control most aspects of cell function. Peptides can modulate these pathways by interacting with cell surface receptors or intracellular signaling proteins. While no specific signaling pathways have been definitively associated with this compound, the functions of its constituent amino acids and related peptides offer clues to its potential roles.

For example, threonine metabolism is linked to cell growth and proliferation, particularly in embryonic stem cells. mdpi.com The TGF-β signaling pathway, which is involved in fibrosis, can be modulated by glutamyl-prolyl-tRNA synthetase 1 (EPRS1). researchgate.net Furthermore, the PI3K-Akt and Ras-ERK pathways, which are central to cell growth, proliferation, and survival, are often dysregulated in cancer and can be influenced by various signaling molecules. nih.gov A larger peptide containing the this compound sequence has been associated with cardioprotective and neuroprotective effects, potentially through the modulation of signaling pathways related to oxidative stress and inflammation. biosynth.com

Research into the specific effects of this compound on various signaling pathways in different cell models is needed to fully elucidate its biological functions.

Receptor Binding and Activation Studies (e.g., Serine/Threonine Kinase Receptors)

The interaction of peptides with cellular receptors is a critical initiating step for many signaling pathways. Serine/threonine kinase receptors, in particular, play a vital role in a multitude of cellular functions, including proliferation, differentiation, and apoptosis. wikipedia.orgprospecbio.commedchemexpress.com These receptors, which include the transforming growth factor-beta (TGF-β) receptors, are transmembrane proteins that, upon ligand binding, phosphorylate serine and threonine residues on target proteins, thereby transducing the signal intracellularly. uevora.ptnih.govuniprot.org

TGF-β signaling is initiated when a TGF-β ligand binds to the type II receptor (TGFBR2), which is a constitutively active kinase. uevora.ptuniprot.org This binding event recruits and phosphorylates the type I receptor (TGFBR1), activating its kinase domain. uevora.ptnih.gov The activated TGFBR1 then phosphorylates downstream signaling molecules, primarily SMAD proteins, which subsequently translocate to the nucleus to regulate gene transcription. uevora.ptnih.gov

While direct binding studies of this compound to specific serine/threonine kinase receptors are not extensively detailed in the provided results, the broader context of peptide-receptor interactions is well-established. For instance, various peptides can act as substrates or inhibitors for different protein kinase C (PKC) isozymes, which are also serine/threonine kinases involved in diverse cellular processes. caymanchem.com The specificity of these interactions is often determined by the amino acid sequence flanking the phosphorylation site. wikipedia.org

| Receptor Family | General Function | Role in Signaling |

| Serine/Threonine Kinase Receptors | Cell proliferation, differentiation, apoptosis, embryonic development. wikipedia.orgprospecbio.com | Phosphorylate serine or threonine residues on target proteins to initiate intracellular signaling cascades. wikipedia.org |

| TGF-β Receptors | Regulation of cell cycle, mesenchymal cell proliferation and differentiation, extracellular matrix production. uniprot.org | Bind TGF-β ligands, leading to the phosphorylation and activation of SMAD proteins and subsequent gene regulation. uevora.ptnih.govuniprot.org |

| Protein Kinase C (PKC) | Various cellular processes including proliferation, differentiation, and survival. caymanchem.com | Can be modulated by specific peptide substrates and inhibitors. caymanchem.com |

Influence on Intracellular Signal Transduction Cascades (e.g., PI3K/Akt, MAPK, mTOR)

Once a signal is initiated at the receptor level, it is propagated through complex intracellular signaling cascades. The PI3K/Akt/mTOR pathway is a central regulator of cell cycle, proliferation, and survival. wikipedia.orgqiagen.com Activation of this pathway, often triggered by growth factors, leads to the activation of PI3K, which in turn activates the serine/threonine kinase Akt. qiagen.com Activated Akt has numerous downstream targets, including mTOR, which is a key regulator of protein synthesis and cell growth. bosterbio.comthno.org

The Ras-ERK pathway, another critical signaling cascade, is also a major regulator of normal cell proliferation. nih.gov Mitogen-activated protein kinases (MAPKs) are key components of this pathway. nih.gov

Some compounds with peptide-like structures, such as KPT-9274, have been shown to influence these pathways. For example, KPT-9274 can diminish NAD+ levels, affecting cellular respiration and leading to cell death in certain cancer models. ashpublications.org Furthermore, lysine, a component of the KPT peptide, can stimulate protein synthesis by activating the mTOR pathway. nih.gov

Dysregulation of these signaling pathways is a hallmark of many diseases. wikipedia.org For instance, overactivity of the PI3K/Akt/mTOR pathway can lead to reduced apoptosis and increased proliferation. wikipedia.org

| Signaling Pathway | Key Components | Cellular Functions |

| PI3K/Akt/mTOR | PI3K, Akt (a serine/threonine kinase), mTOR. wikipedia.orgbosterbio.com | Regulates cell cycle, proliferation, survival, growth, and metabolism. wikipedia.orgqiagen.com |

| Ras-ERK (MAPK) | Ras, ERK (MAPK family kinases). nih.gov | Regulates normal cell proliferation. nih.gov |

Regulation of Gene Expression and Protein Synthesis

The culmination of many signal transduction pathways is the regulation of gene expression and protein synthesis, which are fundamental processes for cellular function. libretexts.org The information encoded in DNA is transcribed into mRNA, which is then translated into proteins at the ribosomes. libretexts.org

Signal transduction pathways like the PI3K/Akt/mTOR and MAPK pathways directly impact the machinery of protein synthesis. nih.gov For instance, mTOR activation promotes protein synthesis by phosphorylating key targets involved in translation initiation. nih.gov Lysine, one of the amino acids in this compound, has been shown to promote protein synthesis by enhancing the expression of the amino acid transporter ATB0,+ and activating the mTOR and JAK2-STAT5 pathways in bovine mammary epithelial cells. nih.gov

The synthesis of specific proteins, such as collagen, is a highly regulated multi-step process involving numerous post-translational modifications, including the hydroxylation of proline and lysine residues. frontiersin.orgnews-medical.netresearchgate.net This process begins with the transcription of collagen genes and the translation of the resulting mRNA. frontiersin.org

| Cellular Process | Key Regulators | Description |

| Gene Expression | Transcription factors (e.g., SMADs, ATF4). uevora.ptnih.govnih.gov | The process by which information from a gene is used in the synthesis of a functional gene product, such as a protein. libretexts.org |

| Protein Synthesis | Ribosomes, tRNA, mRNA, mTOR pathway. nih.govlibretexts.org | The process by which cells build proteins. It involves transcription and translation. libretexts.org |

| Collagen Synthesis | Prolyl and lysyl hydroxylases, various chaperones. frontiersin.orgresearchgate.net | A complex process involving transcription, translation, and extensive post-translational modifications to produce functional collagen molecules. frontiersin.org |

Functional Roles in Fundamental Cellular Processes (in vitro/ex vivo)

Impact on Cell Proliferation and Differentiation

Cell proliferation and differentiation are tightly controlled processes that are essential for development and tissue homeostasis. Serine/threonine kinases play a significant role in regulating these events. wikipedia.orgprospecbio.com The PI3K/Akt/mTOR pathway is directly linked to cellular quiescence and proliferation. wikipedia.org Studies using ROCK inhibitors have demonstrated a significant influence on human somatic stem cell proliferation and differentiation. researchgate.net

Compounds that modulate key signaling pathways can have a profound impact on cell proliferation. For example, the PIN1 inhibitor KPT-6566 has been shown to inhibit the proliferation of fibroblasts. medchemexpress.com Similarly, KPT-9274 has been observed to inhibit the proliferation and induce apoptosis in acute myeloid leukemia cell lines. ashpublications.org

| Cellular Process | Key Regulators | Experimental Observations |

| Cell Proliferation | Serine/threonine kinases, PI3K/Akt/mTOR pathway. wikipedia.orgwikipedia.org | Inhibition of key signaling molecules can reduce cell proliferation. ashpublications.orgmedchemexpress.com |

| Cell Differentiation | Serine/threonine kinases, ROCK signaling. wikipedia.orgresearchgate.net | Modulation of kinase activity can influence the differentiation of stem cells. researchgate.net |

Involvement in Cellular Homeostasis and Stress Responses

Cells have evolved intricate mechanisms to maintain homeostasis and respond to various stressors, such as nutrient deprivation, oxidative stress, and the accumulation of unfolded proteins in the endoplasmic reticulum (ER). creative-proteomics.comnih.gov The unfolded protein response (UPR) is a key adaptive pathway activated by ER stress to restore cellular homeostasis. nih.govsdbonline.org This response involves a reduction in global protein synthesis and the induced expression of genes that aid in cellular recovery. embopress.org

Proline metabolism is linked to cellular redox homeostasis and stress responses, with proline acting as an osmoprotectant and antioxidant. creative-proteomics.com Lysosomes are also crucial for maintaining cellular homeostasis through degradation of cellular components and nutrient sensing. nih.gov Under stressful conditions, lysosomes can initiate a stress response to either restore function or trigger cell death. nih.gov The mTOR pathway is involved in this process, as it senses nutrient levels at the lysosomal surface to regulate cell growth and proliferation. nih.gov

| Stress Response | Key Cellular Components | Function |

| Unfolded Protein Response (UPR) | ER, IRE1, PERK, ATF6. nih.gov | Restores homeostasis in the ER by reducing protein synthesis and increasing the expression of chaperone proteins. nih.govembopress.org |

| Oxidative Stress Response | Proline metabolism, Antioxidant enzymes. creative-proteomics.com | Counteracts the damaging effects of reactive oxygen species. creative-proteomics.com |

| Lysosomal Stress Response | Lysosomes, mTOR. nih.gov | Maintains lysosomal function and cellular homeostasis under stress conditions. nih.gov |

Contribution to Extracellular Matrix Remodeling and Assembly

The extracellular matrix (ECM) is a dynamic network of macromolecules, including collagen, that provides structural support and regulates cellular functions like proliferation and differentiation. frontiersin.orgunipd.it The synthesis and remodeling of the ECM are crucial for tissue homeostasis and repair. researchgate.net

Collagen synthesis is a complex process that involves the hydroxylation of proline and lysine residues, which is essential for the stability and assembly of the collagen triple helix. frontiersin.orgresearchgate.netwikipedia.org Lysyl oxidase (LOX) enzymes play a critical role in the final stages of collagen maturation by catalyzing the cross-linking of collagen fibrils in the extracellular space, which provides tensile strength to the tissue. frontiersin.orgnih.govnih.gov

The TGF-β signaling pathway is a key regulator of ECM production. nih.gov In certain pathological conditions, TGF-β can induce the expression of lysyl hydroxylase 2b (LH2b), which is involved in the formation of stable collagen cross-links. nih.gov The remodeling of the ECM is also mediated by various proteases that can degrade ECM components. researchgate.net

| Process | Key Molecules/Enzymes | Function |

| Collagen Synthesis & Assembly | Prolyl and lysyl hydroxylases, Chaperones. frontiersin.orgresearchgate.net | Production and proper folding of procollagen (B1174764) molecules. frontiersin.org |

| Collagen Cross-linking | Lysyl oxidase (LOX) family enzymes. frontiersin.orgnih.gov | Stabilization of collagen fibrils in the extracellular matrix. frontiersin.orgnih.gov |

| ECM Remodeling | TGF-β, Proteases (e.g., MMPs). researchgate.netnih.gov | Dynamic regulation of ECM composition and structure. researchgate.net |

Immunomodulatory Properties in Cellular Assays (excluding clinical trials)

Research into the immunomodulatory effects of the tripeptide sequence involving lysine, proline, and threonine in cellular assays has revealed significant, primarily inhibitory, activities on key immune cells. While direct studies on this compound are limited, extensive research on its isomer, Threonyl-lysyl-proline (Thr-Lys-Pro), and related peptides provides substantial insight into its potential biological roles in experimental systems.

Detailed Research Findings

In-vitro studies have demonstrated that the tripeptide Threonyl-L-lysyl-L-proline exerts a notable inhibitory influence on macrophage activity. google.com This peptide is a fragment of the larger, well-known immunostimulating tetrapeptide Tuftsin (Thr-Lys-Pro-Arg). wikipedia.org However, the removal of the C-terminal arginine residue results in the abolition of Tuftsin's ability to activate macrophages. google.com Instead, the Thr-Lys-Pro tripeptide actively depresses macrophage functions. google.com

Cellular assays using rat peritoneal macrophages and human alveolar macrophages showed that the phagocytic activity of these cells was significantly depressed in the presence of Thr-Lys-Pro. google.com This inhibitory effect was also observed in macrophages from allergic patients; preincubation with the peptide led to a very significant depression (50% to 70%) of allergen-induced macrophage stimulation in vitro. google.com Further investigation revealed that the peptide inhibits not only the release but also the synthesis of the lysosomal enzyme β-glucuronidase, leading to a decrease in its intracellular levels. google.com

The inhibitory power of Threonyl-L-lysyl-L-proline has been quantified in these cellular assays, demonstrating potent activity even at very low concentrations. google.com

Analogous tripeptides have also been investigated for their anti-inflammatory properties. For instance, KPV (Lys-Pro-Val), the C-terminal tripeptide of α-melanocyte-stimulating hormone (α-MSH), and its derivative KdPT (Lys-d-Pro-Thr), are recognized for their anti-inflammatory effects in cellular models. oup.com These peptides have been shown to modulate various inflammatory pathways, including nuclear factor-κB (NF-κB) activation, the production of proinflammatory cytokines, and T-cell proliferation. oup.com

Data from Cellular Assays

The following table summarizes the observed effects of the tripeptide Threonyl-L-lysyl-L-proline on macrophage function in experimental cellular assays.

| Cell Type | Assay | Treatment | Observed Effect | Inhibition Rate | Citation |

| Macrophages (general) | Phagocytic Activity | Threonyl-L-lysyl-L-proline (2 pg to 200 ng) | Inhibition of phagocytosis | ~50-60% | google.com |

| Macrophages from Allergic Patients | Allergen-induced Stimulation | Preincubation with Threonyl-L-lysyl-L-proline | Depression of macrophage stimulation | 50% to 70% | google.com |

| Macrophages (general) | Lysosomal Enzyme Activity | Threonyl-L-lysyl-L-proline | Inhibition of β-glucuronidase synthesis and release | Not specified | google.com |

Advanced Analytical and Structural Elucidation Methodologies

Chromatographic Techniques for Separation, Purification, and Quantification

Chromatography is an indispensable tool for the isolation and analysis of peptides. ifsc.edu.br The separation is based on the differential distribution of the analyte between a stationary phase and a mobile phase. ifsc.edu.br For a tripeptide such as Lysyl-prolyl-threonine, various chromatographic methods are utilized, each exploiting different physicochemical properties of the molecule.

High-Performance Liquid Chromatography (HPLC) for Tripeptide Profiling

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis of peptides and amino acids, offering high resolution and sensitivity. chiraltech.comresearchgate.net It is frequently used for assessing the purity and quantifying this compound. smolecule.com The versatility of HPLC allows for the use of different stationary and mobile phases to achieve optimal separation.

Reverse-phase HPLC (RP-HPLC) is the most common mode of HPLC used for peptide analysis. It utilizes a non-polar stationary phase and a polar mobile phase. The separation is driven by hydrophobic interactions between the peptide and the stationary phase. For the analysis of amino acids and small peptides, C18 columns are frequently employed. researchgate.netnih.gov The mobile phase typically consists of an aqueous component, often with an acid modifier like formic acid, and an organic solvent such as acetonitrile. nih.gov A gradient elution, where the concentration of the organic solvent is gradually increased, is often used to separate peptides with varying hydrophobicities.

Normal-phase HPLC (NP-HPLC), which uses a polar stationary phase and a non-polar mobile phase, can also be employed for amino acid and peptide separations, although it is less common than RP-HPLC. researchgate.net

A study on the analysis of underivatized amino acids presented a UHPLC gradient method using a polar advantage (PA) column with charged aerosol detection (CAD). This method utilized a volatile ion-pairing agent, heptafluorobutyric acid (HFBA), in the mobile phase to achieve retention of hydrophilic amino acids. While 22 amino acids were resolved, glycine (B1666218) and threonine co-eluted. chromatographyonline.com

| Parameter | Typical RP-HPLC Conditions for Peptide Analysis |

| Column | C18, 5 µm particle size, 4.6 x 250 mm |

| Mobile Phase A | Water with 0.1% Trifluoroacetic Acid (TFA) |

| Mobile Phase B | Acetonitrile with 0.1% Trifluoroacetic Acid (TFA) |

| Gradient | Linear gradient from 5% to 95% Mobile Phase B |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 214 nm and 280 nm |

This table represents typical starting conditions for RP-HPLC analysis of peptides. Actual conditions for this compound may need to be optimized.

The stereochemistry of the constituent amino acids is critical for the biological function of a peptide. Chiral HPLC is a specialized technique used to separate enantiomers and diastereomers. For a tripeptide like this compound, which can exist in multiple stereoisomeric forms (e.g., L-Lysyl-D-prolyl-L-threonine), chiral separation is essential to confirm the correct configuration. pharmaffiliates.comnih.gov

Chiral stationary phases (CSPs) are designed to interact differently with enantiomers, leading to their separation. chromatographytoday.com Macrocyclic glycopeptide-based CSPs, such as those employing teicoplanin, are particularly effective for the direct analysis of underivatized amino acids and small peptides. sigmaaldrich.com These phases possess ionic groups and are compatible with a wide range of mobile phases, making them suitable for separating polar and ionic compounds. sigmaaldrich.com Another class of CSPs is derived from cinchona alkaloids, which are used to create zwitterionic selectors capable of resolving free amino acids and small peptides under LC-MS compatible conditions. chiraltech.com

Derivatization with a chiral reagent to form diastereomers that can be separated on a standard achiral column is another approach. nih.gov Reagents like Marfey's reagent (Nα-(2,4-dinitro-5-fluorophenyl)-L-alaninamide) are commonly used for this purpose. nih.gov

| Chiral Separation Strategy | Principle | Application to this compound |

| Direct Chiral HPLC | Utilizes a chiral stationary phase (CSP) that selectively interacts with different stereoisomers. | Separation of L-Lys-L-Pro-L-Thr from its diastereomers (e.g., L-Lys-D-Pro-L-Thr) without derivatization. |

| Indirect Chiral HPLC | Derivatization of the peptide with a chiral reagent to form diastereomers, which are then separated on a standard achiral HPLC column. | Reaction with a chiral derivatizing agent allows for separation and confirmation of the stereochemistry of each amino acid residue after hydrolysis. |

Ion Exchange Chromatography (IEC) for Charge-Based Separation

Ion-exchange chromatography (IEC) separates molecules based on their net charge at a given pH. nih.govconductscience.com This technique is highly effective for purifying peptides and proteins. researchgate.net The stationary phase in IEC consists of a resin with covalently attached charged functional groups. conductscience.com

For a tripeptide like this compound, which has a basic lysine (B10760008) residue, cation-exchange chromatography would be a suitable method. In cation-exchange chromatography, the stationary phase is negatively charged, and positively charged molecules bind to it. conductscience.com The separation is achieved by changing the pH or the ionic strength of the mobile phase. A gradual increase in salt concentration or a pH gradient is used to elute the bound peptides, with those having a lower net positive charge eluting first. researchgate.net

A collaborative study for the determination of lysine, methionine, and threonine in feed grade amino acids and premixes utilized a liquid chromatographic method with a cation-exchange resin and post-column derivatization. researchgate.netresearchgate.net This highlights the utility of IEC for the analysis of the constituent amino acids of this compound.

Thin-Layer Chromatography (TLC) for Qualitative Analysis

Thin-layer chromatography (TLC) is a simple, rapid, and cost-effective technique for the qualitative analysis of amino acids and peptides. ifsc.edu.brresearchgate.net It involves a stationary phase, typically silica (B1680970) gel or cellulose, coated on a glass or plastic plate, and a mobile phase that moves up the plate by capillary action. ifsc.edu.br

For the analysis of this compound, TLC can be used to monitor the progress of a synthesis reaction or to get a preliminary assessment of purity. The separation is based on the differential partitioning of the peptide between the stationary and mobile phases. ifsc.edu.br After development, the spots are visualized, often by spraying with a reagent like ninhydrin, which reacts with the primary amine of the lysine residue to produce a colored spot. psu.eduresearchgate.net The retention factor (Rf value), which is the ratio of the distance traveled by the spot to the distance traveled by the solvent front, can be used for identification by comparing it to a standard. ifsc.edu.br

Research has demonstrated the separation of lysine and threonine using TLC on layers prepared from a stannic arsenate-cellulose mixture. researchgate.net Another study described a method for the quantitative determination of amino acids on thin layers of cellulose, where spots were eluted and measured spectrophotometrically. psu.edu

Spectroscopic and Spectrometric Approaches for Structural Characterization

While chromatography provides information on purity and composition, spectroscopic and spectrometric techniques are essential for the definitive structural elucidation of this compound. These methods provide detailed information about the molecular weight, amino acid sequence, and three-dimensional structure.

Mass spectrometry (MS) is a powerful analytical technique used to determine the mass-to-charge ratio of ionized molecules. It is indispensable for confirming the molecular weight and sequence of peptides. For this compound, mass spectrometry can verify its molecular mass and, through tandem mass spectrometry (MS/MS), confirm the sequence of the amino acid residues. In MS/MS, the peptide ion is fragmented, and the resulting fragment ions provide sequence information. nih.govwiley-vch.de

Nuclear Magnetic Resonance (NMR) spectroscopy is a technique that provides detailed information about the structure and dynamics of molecules in solution. spectralservice.de For this compound, 1D and 2D NMR experiments can be used to confirm the presence of the three amino acid residues and to determine their connectivity. plos.orghmdb.ca Specific chemical shifts and coupling patterns are characteristic of each amino acid. utexas.edu For instance, the distinct chemical shifts of the proline ring protons and the characteristic signals for lysine and threonine side chains can be identified. spectralservice.de Advanced NMR techniques can also provide insights into the conformation of the peptide backbone and the side chains.

Mass Spectrometry (MS) for Accurate Mass and Sequence Determination.libretexts.org

Mass spectrometry is a cornerstone analytical technique for the characterization of peptides like this compound. It provides precise information on molecular weight and amino acid sequence, which is fundamental for identity confirmation and purity assessment. The general workflow involves digesting a protein sample with a proteolytic enzyme, like trypsin, which cleaves the protein after lysine and arginine residues, and then analyzing the resulting peptide mixture by MS. libretexts.org

Electrospray Ionization (ESI) and Matrix-Assisted Laser Desorption/Ionization (MALDI) Techniques

Electrospray Ionization (ESI) and Matrix-Assisted Laser Desorption/Ionization (MALDI) are soft ionization techniques that allow for the analysis of thermally fragile molecules like peptides by converting them into gas-phase ions with minimal fragmentation. mdpi.com

Electrospray Ionization (ESI): In ESI, a high voltage is applied to a liquid solution of the peptide, creating an aerosol of charged droplets. As the solvent evaporates, the charge density on the droplets increases, eventually leading to the formation of gas-phase peptide ions, typically protonated molecules such as [M+H]⁺. ESI is particularly well-suited for coupling with liquid chromatography (LC), allowing for the analysis of complex peptide mixtures. epfl.ch For this compound, ESI-MS would be expected to produce a primary ion corresponding to its protonated form. The high basicity of the lysine residue's side-chain amine and the N-terminal amine makes the peptide readily protonated. acs.org In some cases, depending on the instrument settings, "overcharging" can occur, where peptides with multiple basic sites acquire several protons, which can sometimes induce spontaneous fragmentation. mdpi.com

Matrix-Assisted Laser Desorption/Ionization (MALDI): MALDI is a high-sensitivity technique that involves co-crystallizing the peptide sample with a matrix compound, such as 2,5-dihydroxybenzoic acid (2,5-DHB), on a target plate. europeanpharmaceuticalreview.comacs.org A pulsed laser irradiates the spot, and the matrix absorbs the laser energy, leading to the desorption and ionization of the analyte molecules. europeanpharmaceuticalreview.com MALDI-TOF (Time-of-Flight) mass spectrometry is known for its high speed, sensitivity, and relative tolerance to salts and other contaminants. europeanpharmaceuticalreview.com It typically produces singly charged ions ([M+H]⁺), which simplifies the resulting mass spectrum, making it straightforward for determining the molecular weight of peptides like this compound. europeanpharmaceuticalreview.com The choice of matrix can be critical, as interactions between the matrix and the peptide can influence the ionization efficiency. acs.org

Tandem Mass Spectrometry (MS/MS) for Fragmentation Analysis

Tandem mass spectrometry (MS/MS) is essential for determining the amino acid sequence of a peptide. mdpi.com In an MS/MS experiment, the protonated molecular ion of this compound (the precursor ion) is selected in the first mass analyzer, fragmented in a collision cell through collision-induced dissociation (CID), and the resulting fragment ions (product ions) are analyzed in a second mass analyzer. mdpi.comwiley-vch.de

The fragmentation of peptides primarily occurs along the peptide backbone, leading to the formation of specific ion series, most commonly b- and y-ions. The b-ions contain the N-terminus of the peptide, while the y-ions contain the C-terminus. By analyzing the mass differences between the peaks in the product ion spectrum, the sequence of amino acids can be deduced. For this compound, a characteristic fragmentation pattern would confirm its sequence. For instance, the low-energy CID of phosphopeptides often results in the loss of phosphoric acid. wiley-vch.de

Table 1: Theoretical m/z Values for Major Fragment Ions of this compound ([M+H]⁺) Calculations are based on monoisotopic masses of the amino acid residues.

| Ion Type | Sequence | Theoretical m/z |

|---|---|---|

| b₁ | Lys | 129.1022 |

| b₂ | Lys-Pro | 226.1550 |

| y₁ | Thr | 120.0655 |

| y₂ | Pro-Thr | 217.1183 |

Isotope Dilution Mass Spectrometry (IDMS) for Absolute Quantification.psu.edu

Isotope Dilution Mass Spectrometry (IDMS) is a reference method for achieving highly accurate and precise absolute quantification of molecules, including peptides. nih.govresearchgate.net The technique relies on the addition of a known amount of a stable isotope-labeled version of the analyte (e.g., ¹³C or ¹⁵N-labeled this compound) to the sample as an internal standard. nih.gov

This internal standard is chemically identical to the target peptide and thus behaves similarly during sample preparation, chromatography, and ionization, correcting for variations and matrix effects. mdpi.com Because the labeled and unlabeled peptides are separated by a known mass difference, they can be distinguished by the mass spectrometer. The concentration of the native this compound is determined by measuring the ratio of the mass spectrometric signal of the native peptide to that of the isotope-labeled internal standard. researchgate.net This approach provides SI-traceable quantification, making it a gold standard for accuracy in peptide analysis. nih.govmdpi.com

Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformation and Dynamics.nih.gov

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique that provides detailed information about the three-dimensional structure, conformation, and dynamics of peptides in solution at an atomic level. nih.govresearchmap.jp

1D and 2D NMR for Structural Assignment